2-Acetylpyrrole
Overview
Description
2-Acetylpyrrole (2AP) is a significant flavor compound found in rice and other foods, imparting a characteristic popcorn-like aroma. It is a key contributor to the desirable aroma of fragrant rice varieties and is also present in pandan leaf, popcorn, and Mediterranean sausage. The compound is formed both enzymatically in the rice grain as it grows and through the Maillard reaction when rice is heated .
Synthesis Analysis
Several methods have been developed for the synthesis of 2AP. One approach involves converting pyrrolidine into tripyrroline, followed by hydrocyanation to form 2-cyanopyrrolidine, oxidation to 2-cyano-1-pyrroline, and finally Grignard addition of methylmagnesium iodide to yield 2AP . Another method reported the synthesis of 2AP and its deuterated analogs for use in stable isotope dilution assays . Additionally, the palladium-catalyzed reaction of acetyl oximes with isocyanides has been developed for the synthesis of related compounds, such as 2H-pyrrol-2-imines .
Molecular Structure Analysis
The molecular structure of 2AP has been studied in the context of its encapsulation with β-cyclodextrin derivatives. Molecular dynamics simulations and experimental data suggest that 2AP can form stable inclusion complexes with certain β-cyclodextrin derivatives, which could be beneficial for its stabilization and commercial applications .
Chemical Reactions Analysis
2AP is known to undergo reactions that can lead to the formation of mutagenic and cytotoxic compounds. When 2AP reacts with nitrite, it produces N-nitropyrrole compounds, which have been shown to be moderately mutagenic and markedly cytotoxic . This highlights the potential health risks associated with the consumption of nitrite-containing foods or the in vivo nitrosation of 2AP.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2AP have been extensively studied due to its importance in food flavor. Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and gas chromatography-olfactometry have been used to analyze 2AP in various food matrices. The compound has a very low odor threshold and is generated biologically or by Strecker degradation during thermal food processing . The stability and quantification of 2AP in rice have been improved through the development of sensitive analytical methods, including headspace solid-phase microextraction coupled to GC-tandem MS and liquid chromatography-tandem MS with novel derivatization strategies . These methods have enabled the detection and quantification of 2AP at very low concentrations, contributing to a better understanding of its role in food flavor and aroma 10.
Scientific Research Applications
1. Determination of Aroma Compound in Fragrant Rice
- Application Summary: 2-Acetylpyrrole (2AP) is used in a colorimetric method for determining the aroma compound in fragrant rice. The method uses chromium hexacarbonyl as a reagent .
- Methods of Application: The reaction of synthetic 2AP with chromium hexacarbonyl reagent solution in the presence of light produces a green product with an absorption maximum at 623 nm. This method enables facile and cost-effective determination of 2AP in fragrant rice .
- Results: A comparative analysis of fragrant and nonfragrant rice grain extracts showed that no color-change reaction occurred with the nonfragrant rice sample. A limit of detection (LOD) of 2.00 mg L −1 was determined by method validation with an effective linear concentration ranging from 5.00 to 60.00 mg L −1 of 2AP .
2. Flavoring Compound in Food Products
- Application Summary: 2-Acetylpyrrole (2AP) is a prominent aroma compound found in many foods that is described as smelling ‘popcorn-like’. It contributes to the flavor of a diverse array of foods, such as cooked mushrooms, nuts, sweet corn, and lobster .
- Methods of Application: 2AP is biosynthetically metabolized in several plant species, including soybean, sorghum, fragrant coconut, winter melon, and yellow dwarf coconut .
- Results: The presence of 2AP enhances the aroma and flavor of various food products .
3. Aroma Compound in Roasting White Yam
- Application Summary: 2-Acetylpyrrole (2AP) is one of the aroma compounds identified in roasting white yam. It has a "popcorn-like note" .
- Methods of Application: The aroma compounds are released during the roasting process of the white yam .
- Results: The presence of 2AP enhances the aroma of the roasted white yam .
4. Aroma Compound in Roasted Sweet Potatoes
- Application Summary: 2-Acetylpyrrole (2AP) is one of the aroma compounds identified in roasting sweet potatoes. It has a "popcorn-like note" .
- Methods of Application: The aroma compounds are released during the roasting process of the sweet potatoes .
- Results: The presence of 2AP enhances the aroma of the roasted sweet potatoes .
5. Flavoring Compound in Various Foods
- Application Summary: 2-Acetylpyrrole (2AP) contributes to many aromas, including roasted filbert. It is present in cooked apple, asparagus, wheat bread, tea, roasted peanut, popcorn, potato chips, licorice, Chinese boxthorn and other foodstuffs .
- Methods of Application: 2AP is added to these foods to enhance their flavor .
- Results: The presence of 2AP enhances the aroma and flavor of various food products .
6. Edible Spice in Various Foods
- Application Summary: 2-Acetylpyrrole is an edible spice widely found in colored leaves, tea, roasted almonds, coffee, roasted beef, and tobacco. It has the aroma of walnuts, licorice, toasted bread, fried hazelnuts, and fish .
- Methods of Application: 2AP is added to these foods as a spice .
- Results: The presence of 2AP enhances the aroma and flavor of various food products .
7. Antioxidant Properties
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-(1H-pyrrol-2-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO/c1-5(8)6-3-2-4-7-6/h2-4,7H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IGJQUJNPMOYEJY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0047084 | |
Record name | 2-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid, Light beige to yellowish fine crystals; Bready, walnut, licorice-like aroma | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Record name | Methyl 2-pyrrolyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
220.00 °C. @ 760.00 mm Hg | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water and ether, Soluble (in ethanol) | |
Record name | Methyl 2-pyrrolyl ketone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1191/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
2-Acetylpyrrole | |
CAS RN |
1072-83-9 | |
Record name | 2-Acetylpyrrole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072-83-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | 2-Acetylpyrrole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001072839 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-ACETYLPYRROLE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42861 | |
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Record name | Ethanone, 1-(1H-pyrrol-2-yl)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Acetylpyrrole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0047084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(1H-pyrrol-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.743 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | 2-ACETYLPYRROLE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9K28W7PM6N | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
90 °C | |
Record name | 2-Acetylpyrrole | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035882 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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